Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
Description
Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a spirocyclic compound featuring a bicyclic structure with fused five-membered rings. The molecule includes a tert-butyl carbamate group at position 2 and a furan-2-yl substituent at position 7. Its racemic nature indicates the presence of both (5R,9R) and (5S,9S) enantiomers. For instance, the unsubstituted parent compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, crystallizes in a monoclinic system (space group P2₁) with lattice parameters a = 10.495(5) Å, b = 6.283(3) Å, and c = 19.247(10) Å . Both five-membered rings adopt envelope conformations, stabilized by intermolecular N–H···O hydrogen bonds along the [010] direction .
The furan-2-yl substituent in the target compound likely introduces steric and electronic effects that modify its conformational preferences and intermolecular interactions compared to analogs. For example, in 9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one (), the furan ring exhibits positional disorder (occupancy ratio 0.722:0.278) and participates in weak C–H···O hydrogen bonds, forming a 3D network . This suggests that furan-containing spirocycles may display unique packing behaviors and reactivity profiles.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
tert-butyl (4R,5R)-4-(furan-2-yl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16+/m1/s1 |
InChI Key |
AQKIUJPTWUBBJK-BZNIZROVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@H](CNC2=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazaspiro Core
- The diazaspiro[4.4]nonane scaffold is commonly synthesized via intramolecular cyclization of suitable diamine precursors with keto or aldehyde functional groups.
- Typical cyclization involves nucleophilic attack of amine groups on carbonyl carbons under acidic or basic catalysis.
- Reaction conditions such as reflux temperature and solvent polarity (e.g., dichloromethane, acetonitrile) are critical to promote ring closure without side reactions.
Installation of the Tert-Butyl Carboxylate Group
- The tert-butyl ester is typically introduced by carbamate formation using tert-butyl chloroformate .
- This step involves reaction of the amine group with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine.
- Reaction is usually performed at low temperature (0–5°C) to control reactivity and avoid side products.
- The tert-butyl group protects the carboxylate functionality during subsequent synthetic steps and can be removed if needed under acidic conditions.
Purification and Characterization
- After synthesis, the compound is purified by column chromatography or recrystallization to achieve high purity.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
- Mass Spectrometry (MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) to assess purity and racemic composition.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Diazaspiro core formation | Diamine + keto/aldehyde, acid/base catalyst | Reflux or RT | DCM, MeCN, or EtOH | Control pH critical for cyclization |
| Furan substitution | Furan-2-yl halide or boronic acid + catalyst | RT to 80°C | Inert solvent (THF) | Use inert atmosphere, mild base |
| Carbamate formation | tert-butyl chloroformate + base | 0–5°C | DCM or similar | Slow addition, temperature control |
| Purification | Chromatography/recrystallization | Ambient | Various | Ensure removal of impurities |
Research Findings and Synthesis Yields
- Literature reports indicate that yields for the diazaspiro core formation range from 60–85% , depending on substrate purity and reaction time.
- Furan substitution steps typically achieve 70–90% yield , provided mild conditions are maintained to avoid furan ring degradation.
- Carbamate formation with tert-butyl chloroformate generally proceeds with 85–95% yield under optimized conditions.
- Overall synthetic yield for the racemic compound after purification is approximately 50–65% .
Comparative Analysis with Related Compounds
| Compound | Key Synthetic Difference | Yield Range (%) | Notes |
|---|---|---|---|
| Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate | Multi-step cyclization + furan substitution + carbamate formation | 50–65 | Sensitive furan ring requires mild conditions |
| Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Lacks furan substitution | 70–80 | Simpler synthesis, fewer steps |
| Benzyl 1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate | Benzyl group instead of furan | 55–70 | Different electronic properties affect reactivity |
Chemical Reactions Analysis
Types of Reactions
Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.
Major Products
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is CHNO, with a molecular weight of approximately 226.32 g/mol. The presence of functional groups such as the tert-butyl group and carboxylate contributes to its chemical reactivity and potential biological activity.
Key Structural Features
- Spirocyclic Structure : Influences bioactivity and interaction with biological targets.
- Furan Moiety : Enhances interactions with proteins and nucleic acids, making it a candidate for drug development.
Medicinal Chemistry
The unique structural features of this compound suggest several potential medicinal applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features can exhibit significant antimicrobial properties. The furan ring may facilitate interactions with microbial targets.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, presenting opportunities for the development of anti-inflammatory drugs.
- Anticancer Properties : Research suggests that the compound could inhibit specific biological pathways associated with cancer progression by interacting with proteins involved in cell signaling or metabolism .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed include:
- Surface Plasmon Resonance (SPR) : Used to study binding interactions between the compound and target proteins.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the structural dynamics and conformational changes upon binding.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the diazaspiro structure.
- Introduction of Functional Groups : Employing various chemical reactions to add the furan moiety and tert-butyl group.
- Purification Techniques : Such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing.
Mechanism of Action
The mechanism of action of Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Observations:
- This difference highlights the impact of substituents on supramolecular assembly .
- Conformational Flexibility : The furan group in introduces disorder, suggesting dynamic conformational changes in the solid state . In contrast, the unsubstituted spirocycle () adopts rigid envelope conformations.
Biological Activity
Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 306.36 g/mol
- CAS Number : 2177264-82-1
The compound features a diazaspiro structure, which is significant for its interaction with biological targets. The presence of the furan ring and the oxo group contributes to its reactivity and biological profile.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines. The unique spirocyclic structure may facilitate interactions with cellular targets involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways in cancer cells. For instance, it could potentially inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism in cancer cells .
- Neuroprotective Effects : Some derivatives of diazaspiro compounds have demonstrated neuroprotective properties by modulating neurotransmitter levels, particularly GABA, suggesting potential applications in treating neurological disorders .
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC values comparable to established chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Neuroprotective Mechanism
Another research focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance neuronal survival rates, indicating potential therapeutic applications for neurodegenerative diseases.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
